molecular formula C25H22O5 B11257218 6-[(3-methoxybenzyl)oxy]-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one

6-[(3-methoxybenzyl)oxy]-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one

Cat. No.: B11257218
M. Wt: 402.4 g/mol
InChI Key: UBADHOFLWRNYSI-UHFFFAOYSA-N
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Description

3-(4-METHOXYPHENYL)-6-[(3-METHOXYPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE is a complex organic compound belonging to the class of chromen-2-ones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHOXYPHENYL)-6-[(3-METHOXYPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 3-methoxybenzyl alcohol under acidic conditions to form an intermediate, which is then cyclized to produce the chromen-2-one core. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-METHOXYPHENYL)-6-[(3-METHOXYPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-METHOXYPHENYL)-6-[(3-METHOXYPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-METHOXYPHENYL)-6-[(3-METHOXYPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

  • 3-METHOXYPHENYL)-1-(4-METHYLPHENYL)-PROPYNONE
  • 4-METHOXY-3-METHYLPHENOL
  • 4-METHOXYAMPHETAMINE

Uniqueness

Compared to similar compounds, 3-(4-METHOXYPHENYL)-6-[(3-METHOXYPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE stands out due to its unique chromen-2-one core and the presence of multiple methoxy groups.

Properties

Molecular Formula

C25H22O5

Molecular Weight

402.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-6-[(3-methoxyphenyl)methoxy]-4-methylchromen-2-one

InChI

InChI=1S/C25H22O5/c1-16-22-14-21(29-15-17-5-4-6-20(13-17)28-3)11-12-23(22)30-25(26)24(16)18-7-9-19(27-2)10-8-18/h4-14H,15H2,1-3H3

InChI Key

UBADHOFLWRNYSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OCC3=CC(=CC=C3)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

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